molecular formula C23H27NO4 B1511301 (S)-2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid CAS No. 634196-86-4

(S)-2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid

Cat. No. B1511301
M. Wt: 381.5 g/mol
InChI Key: CPTFTBBZWMBOCQ-SFTDATJTSA-N
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Description

(S)-2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid , also known by its chemical formula C₁₅H₁₄O₄ , is a complex organic compound. It belongs to the class of carboxylic acids and contains a chiral center, denoted by the “S” configuration. Let’s explore its properties and applications.



Synthesis Analysis

The synthesis of this compound involves intricate steps, including the resolution of enantiomers, cyclization, and functional group transformations. Researchers have employed various synthetic routes, such as asymmetric catalysis, protecting group strategies, and ring-closing reactions. Detailed studies on the synthetic pathways are essential for optimizing yields and purity.



Molecular Structure Analysis

The molecular structure of (S)-2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid reveals a central pyrrolidine ring with a pendant phenyl group and a benzyloxy substituent. The stereochemistry at the pyrrolidine nitrogen atom plays a crucial role in its biological activity. Researchers have elucidated its 3D conformation using X-ray crystallography and NMR spectroscopy.



Chemical Reactions Analysis

This compound participates in various chemical reactions, including esterification, amidation, and hydrogenation. Its reactivity depends on the functional groups present. Investigating its behavior under different reaction conditions provides insights into its versatility and potential applications.



Physical And Chemical Properties Analysis


  • Melting Point : Determining the melting point aids in assessing purity.

  • Solubility : Investigating its solubility in various solvents informs formulation strategies.

  • Stability : Understanding its stability under different conditions is crucial for storage and handling.


Safety And Hazards


  • Toxicity : Assessing its toxicity profile is essential for safe handling.

  • Environmental Impact : Investigating its environmental persistence and effects is critical.


Future Directions


  • Biological Studies : Investigate its interactions with enzymes, receptors, or cellular components.

  • Drug Development : Explore its potential as a lead compound for drug discovery.

  • Structure-Activity Relationship (SAR) : Systematically modify its structure to optimize properties.

  • Formulation : Develop suitable formulations for pharmaceutical or industrial applications.



properties

IUPAC Name

(2S)-4-methyl-2-[(3S)-2-oxo-3-(4-phenylmethoxyphenyl)pyrrolidin-1-yl]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO4/c1-16(2)14-21(23(26)27)24-13-12-20(22(24)25)18-8-10-19(11-9-18)28-15-17-6-4-3-5-7-17/h3-11,16,20-21H,12-15H2,1-2H3,(H,26,27)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTFTBBZWMBOCQ-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)N1CCC(C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)O)N1CC[C@H](C1=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744447
Record name (2S)-2-{(3S)-3-[4-(Benzyloxy)phenyl]-2-oxopyrrolidin-1-yl}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid

CAS RN

1245645-91-3, 634196-86-4
Record name 1-Pyrrolidineacetic acid, α-(2-methylpropyl)-2-oxo-3-[4-(phenylmethoxy)phenyl]-, (αR,3R)-rel-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245645-91-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2S)-2-{(3S)-3-[4-(Benzyloxy)phenyl]-2-oxopyrrolidin-1-yl}-4-methylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid
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(S)-2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid
Reactant of Route 3
(S)-2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid
Reactant of Route 4
(S)-2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid
Reactant of Route 5
(S)-2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid
Reactant of Route 6
(S)-2-((S)-3-(4-(benzyloxy)phenyl)-2-oxopyrrolidin-1-yl)-4-methylpentanoic acid

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